molecular formula C13H16INO B2998077 N-cyclohexyl-3-iodobenzamide CAS No. 313976-31-7

N-cyclohexyl-3-iodobenzamide

Cat. No. B2998077
M. Wt: 329.181
InChI Key: TZIFYQLTGGDUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-iodobenzamide is a chemical compound with the CAS number 313976-31-7 . It is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-3-iodobenzamide consists of a benzamide group where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom, and the amide nitrogen is bonded to a cyclohexyl group .

Scientific Research Applications

Synthesis and Catalysis

N-cyclohexyl-3-iodobenzamide is involved in advanced synthesis techniques such as the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides. This method provides an efficient pathway for synthesizing complex molecular structures like 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions, highlighting its potential in facilitating diverse chemical syntheses and modifications (Chen et al., 2013).

Material Science

In the realm of material science, the iodobenzamide derivative has shown promise in crystal engineering, exemplified by the discovery of a new stable form of cyclohexasulfur in cocrystals. This research indicates the potential of iodobenzamide derivatives in stabilizing volatile substances, which could have implications for developing new materials with unique properties (Sugimoto et al., 2013).

Biochemical Applications

N-cyclohexyl-3-iodobenzamide derivatives have also been explored in biochemical applications, particularly in the development of high-sensitivity biosensors. A study demonstrated the use of a modified carbon paste electrode incorporating an N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite for the electrocatalytic determination of biomolecules like glutathione, showcasing its utility in bioanalytical chemistry (Karimi-Maleh et al., 2014).

Nuclear Medicine

In nuclear medicine, compounds structurally related to N-cyclohexyl-3-iodobenzamide, such as iodobenzamides, have been investigated for their potential in imaging and diagnostics. For instance, iodobenzamide derivatives have been studied for their ability to target specific receptors in the brain, which could be instrumental in diagnosing and understanding various neurological conditions (Kung et al., 1990).

properties

IUPAC Name

N-cyclohexyl-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIFYQLTGGDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-iodobenzamide

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